Methoxyphenylphosphine oxide
Description
Contextualization within Modern Organophosphorus Ligand Design and Reagent Development
In modern organophosphorus chemistry, the design of ligands and reagents is crucial for advancing various chemical transformations. ethernet.edu.et Methoxyphenylphosphine oxides serve as important precursors to phosphine (B1218219) ligands. The electronic properties of the resulting phosphine ligands can be fine-tuned by the methoxy (B1213986) group, which acts as an electron-donating group. This feature enhances the electron density on the phosphorus atom, which can improve the ligand's coordination to transition metals and influence the reactivity and stability of the resulting metal complexes.
The development of phosphine ligands from their corresponding oxides is a common strategy that allows for easier handling and purification of the air-stable oxide intermediates. scholaris.ca The subsequent reduction of the phosphine oxide to the desired phosphine is a key step in this synthetic approach. prepchem.comorgsyn.org This methodology is part of a broader effort to create a diverse library of phosphine ligands with tailored steric and electronic properties for specific catalytic applications, such as cross-coupling reactions. researchgate.net
Furthermore, phosphine oxides themselves can act as organocatalysts. The Lewis basic oxygen atom of the P=O bond can participate in catalytic cycles, for instance, in the activation of substrates. rsc.org This dual role, as both precursor to phosphine ligands and as a catalyst in its own right, positions methoxyphenylphosphine oxide and its derivatives as versatile tools in the development of new reagents and catalytic systems. rsc.orguw.edu.pl
Historical Trajectories of Research on this compound and Related Phosphine Oxides
The study of phosphine oxides is a mature field within organophosphorus chemistry. ethernet.edu.et Historically, the development of synthetic methods for phosphine oxides was driven by the need for stable and versatile intermediates. The oxidation of phosphines is a fundamental reaction to produce phosphine oxides. Conversely, the reduction of phosphine oxides to phosphines has been a long-standing challenge, with the thermodynamic stability of the P=O bond making this transformation difficult. ru.nl The development of effective reducing agents, such as trichlorosilane, has been a significant advancement. prepchem.comorgsyn.org
The rise of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century spurred the development of a wide array of phosphine ligands. This, in turn, led to increased research into their corresponding phosphine oxides as stable, isolable precursors. The ability to synthesize and functionalize phosphine oxides provided a practical route to new phosphine ligands that were instrumental in expanding the scope of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. researchgate.net
Early research often focused on fundamental reactivity and synthesis. For instance, the Grignard reaction has been a cornerstone for creating carbon-phosphorus bonds, allowing for the synthesis of various arylphosphine oxides. mdpi.com Over time, the focus has expanded to include the application of these compounds in more complex systems, including asymmetric catalysis and materials science. scholaris.ca The investigation into the properties of methoxyphenyl-substituted phosphine oxides, in particular, has been part of a broader exploration into how electronic effects of substituents on the aryl rings influence the reactivity and catalytic activity of both the oxides and their corresponding phosphines. nih.gov
Current Research Imperatives and Future Directions in this compound Studies
Current research on this compound and related compounds is focused on several key areas. A major imperative is the development of more efficient and sustainable catalytic systems. This includes the design of novel phosphine ligands derived from methoxyphenylphosphine oxides for a wider range of cross-coupling reactions and other transformations, potentially with lower catalyst loadings and under milder conditions. researchgate.net There is also continued interest in the direct use of phosphine oxides as organocatalysts, bypassing the need for a metal. rsc.orgru.nl
Another significant research direction is the application of these compounds in materials science. The incorporation of phosphine oxide moieties into polymers can enhance properties such as flame retardancy and thermal stability. The electronic properties imparted by the methoxyphenyl groups can also be exploited in the development of organic electronic materials. acs.org
Future research is likely to focus on expanding the applications of these compounds in medicinal chemistry and nanotechnology. researchgate.net The synthesis of phosphine oxide derivatives with potential biological activity is an active area of investigation. nii.ac.jp In nanotechnology, phosphine oxide-functionalized materials are being explored for applications such as the stabilization of nanoparticles. researchgate.net Furthermore, the development of catalytic cycles that regenerate the phosphine from its oxide in situ would represent a major advance in sustainable chemistry, addressing the issue of phosphine oxide waste in stoichiometric reactions. ru.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxy-oxo-phenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2P/c1-9-10(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYQAYFMISSPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[P+](=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992193 | |
| Record name | Methoxy(oxo)phenylphosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7162-15-4 | |
| Record name | Phosphinic acid, phenyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxy(oxo)phenylphosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methoxyphenylphosphine Oxide and Its Derivatives
Established Synthetic Pathways for Methoxyphenylphosphine Oxide Frameworksnsf.govthieme-connect.comresearchgate.net
The construction of the core this compound structure can be achieved through several reliable methods, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable structural diversity.
A common and straightforward method for the synthesis of phosphine (B1218219) oxides is the oxidation of the corresponding phosphine. This transformation is typically efficient and can be accomplished using a variety of oxidizing agents. For instance, hydrogen peroxide is a frequently used oxidant. chemicalbook.com The reaction of chlorobis(4-methoxyphenyl)phosphane with phenylmagnesium chloride, followed by oxidation with hydrogen peroxide, yields bis(4-methoxyphenyl)(phenyl)phosphine oxide. chemicalbook.com This method is advantageous due to the ready availability of a wide range of phosphine precursors.
The choice of oxidant and reaction conditions can be tailored to the specific substrate to ensure high yields and avoid side reactions. This approach is particularly useful for preparing tertiary phosphine oxides from their corresponding phosphines.
Nucleophilic substitution at the phosphorus center is a versatile strategy for the synthesis of methoxyphenylphosphine oxides. These reactions involve the displacement of a leaving group on a phosphorus-containing electrophile by a nucleophile, such as an organometallic reagent. A general protocol involves the stereospecific nucleophilic substitution of optically pure H-phosphinates with organolithium or Grignard reagents. acs.org This method allows for the preparation of a wide range of P-stereogenic secondary and tertiary phosphine oxides with inversion of configuration at the phosphorus atom. acs.org
The reaction of phosphonic acid dithioesters with Grignard reagents provides an efficient route to unsymmetrical tertiary phosphine oxides through sequential substitution. acs.org This approach offers good control over the introduction of different substituents on the phosphorus atom. Additionally, the reaction of diaryliodonium salts with phosphorus nucleophiles, catalyzed by copper, provides a rapid and high-yielding method for P-C bond formation at room temperature. organic-chemistry.org
The use of aryl Grignard reagents is a cornerstone in the synthesis of arylphosphine oxides. researchgate.net A prevalent method involves the reaction of an aryl Grignard reagent with phosphoryl chloride or dialkyl phosphites. benthamdirect.comthieme-connect.de For example, bis(4-methoxyphenyl)phosphine (B1312688) oxide can be synthesized by adding diethylphosphite to 4-methoxyphenylmagnesium bromide. chemicalbook.com This reaction proceeds through a double substitution on the phosphorus center followed by hydrolysis. researchgate.net
The versatility of Grignard reagents allows for the introduction of various substituted aryl groups, making this a highly adaptable method for creating a diverse library of methoxyphenylphosphine oxides. rug.nlchemicalbook.com The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield of the desired product. chemicalbook.com
Table 1: Examples of Aryl Grignard Reagent Approaches
| Starting Material | Grignard Reagent | Product | Yield (%) |
| Diethylphosphite | 4-methoxyphenylmagnesium bromide | Bis(4-methoxyphenyl)phosphine oxide | 92 |
| Phosphoryl chloride | 2-thienylmagnesium bromide | Tri-2-thienylphosphine oxide | 42 |
| Di-(4-methoxyphenyl)chlorophosphine | Phenylmagnesium bromide | Bis(4-methoxyphenyl)(phenyl)phosphine oxide | 98 |
Data compiled from multiple sources. chemicalbook.comthieme-connect.dechemicalbook.com
The demand for enantiomerically pure phosphine oxides for applications in asymmetric catalysis has driven the development of stereoselective synthetic methods. thieme-connect.comresearchgate.net A highly efficient strategy relies on the use of chiral auxiliaries. acs.org For instance, P-chiral oxazolidinones derived from L-valine can undergo displacement with Grignard reagents to produce chiral phosphine oxides with excellent enantioselectivity (>98:2 er). acs.org
Another approach involves the use of chiral phosphinyl transfer agents, such as 1,3,2-benzoxazaphosphinine-2-oxide, which allows for the sequential and highly diastereoselective nucleophilic substitution to generate structurally diverse P-chiral phosphine oxides. acs.org Classical resolution methods, including the formation of diastereomeric complexes with resolving agents like TADDOL derivatives, have also been successfully employed for the separation of enantiomers of secondary phosphine oxides. acs.org These methods are crucial for accessing optically active this compound analogues that can serve as precursors to valuable chiral phosphine ligands. nsf.gov
Functionalization and Derivatization Strategies for this compound Moietiesnsf.govacs.orgorganic-chemistry.orgbenthamdirect.comgoogle.com
Further modification of the this compound scaffold is essential for fine-tuning its electronic and steric properties for specific applications. These strategies focus on introducing additional functional groups to the aryl rings.
The introduction of substituents onto the aryl rings of methoxyphenylphosphine oxides can be achieved through various aromatic substitution reactions. The methoxy (B1213986) group itself can direct electrophilic substitution to the ortho and para positions. However, more controlled methods are often employed.
Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. researchgate.netresearchgate.net For example, the Suzuki coupling of arylboronic acids with halogenated arylphosphine oxides can introduce a wide range of aryl and heteroaryl groups. google.com Similarly, nickel-catalyzed couplings of arylboronic acids with H-phosphine oxides can be used to construct triarylphosphine oxides. organic-chemistry.org
The treatment of triphenylphosphine (B44618) oxide with organometallic reagents can lead to the substitution of the phenyl groups, offering a pathway to introduce different aryl or alkyl substituents. researchgate.net Furthermore, the synthesis of functionalized triphenylphosphine oxide ligands with groups like -NMe2, -OMe, or -CF3 allows for the creation of coordination complexes with tailored properties. rsc.org These derivatization strategies are critical for developing new catalysts and materials with specific functionalities. mdpi.com
Modification at the Phosphorus Center
Modifications at the phosphorus center of this compound and its derivatives are crucial for creating a diverse range of organophosphorus compounds. These transformations allow for the introduction of new alkyl or aryl groups, enabling the synthesis of molecules with tailored electronic and steric properties.
One significant method involves the substitution of existing groups on the phosphorus atom. For instance, the treatment of triarylphosphine oxides with organometallic reagents can lead to the substitution of one or more of the aryl substituents with a new carbon nucleophile. researchgate.net This approach allows for the replacement of a phenyl or methoxyphenyl group, providing a pathway to mixed alkyl-aryl or different triaryl phosphine oxides.
Electrochemical methods have also emerged for the direct formation of new carbon-phosphorus bonds at the phosphorus center. The electrochemical radical allylation reaction is an efficient technique for constructing C(sp³)–P bonds. researchgate.net In this process, a phosphoryl radical is generated from an arylphosphine oxide through a single-electron transfer oxidation, which then reacts with an allylsilane. researchgate.net This method has been shown to be effective for a wide range of arylphosphine oxides, offering a modern approach to modification. researchgate.net
Furthermore, P-chiral tertiary phosphine oxides can be synthesized from secondary phosphine oxides (SPOs) through various stereospecific reactions. nih.gov Methods such as the Michaelis-Becker, Hirao, and Pudovik reactions allow for the functionalization of the P-H bond in SPOs, leading to the formation of new P-C bonds with high stereochemical control. nih.gov Copper-catalyzed enantioselective arylation of SPOs with diaryliodonium salts is another advanced technique that yields tertiary phosphine oxides with high enantiomeric excess. organic-chemistry.org
The table below summarizes selected examples of modifications at the phosphorus center of arylphosphine oxides.
| Starting Material | Reagent(s) | Reaction Type | Product Type | Yield |
| Diarylphosphine Oxide | Allylsilane, Cp₂Fe, ⁿBu₄NBF₄ | Electrochemical Radical Allylation | Allylated Diarylphosphine Oxide | Good |
| (S)-(2-Methylphenyl)phenylphosphine oxide | Alkyl Halide (e.g., MeI) | Michaelis-Becker Reaction | P-Stereogenic Tertiary Phosphine Oxide | Not specified |
| Diphenylphosphine (B32561) Oxide | Arylboronic Acid, Ni Catalyst | Nickel-Catalyzed Coupling | Triarylphosphine Oxide | Very Good |
| Secondary Phosphine Oxide | Diaryliodonium Salt, Cu Catalyst | Copper-Catalyzed Enantioselective Arylation | P-Chiral Tertiary Phosphine Oxide | High |
Synthesis of Phosphine Oxide Intermediates for Further Transformations
Methoxyphenylphosphine oxides and related arylphosphine oxides are frequently synthesized as stable, versatile intermediates for subsequent chemical transformations. Their synthesis provides a gateway to a wide array of more complex molecules, including ligands for catalysis, Wittig reagents, and functional materials.
A straightforward synthesis of m-methoxy benzyl (B1604629) diphenyl phosphine oxide involves the reaction of methyl diphenylphosphinite with m-methoxy benzyl chloride at temperatures between 55-60 °C. google.com This method is noted for its simplicity and mild reaction conditions, producing an intermediate that can be used as a Wittig reagent. google.com Another example is the synthesis of bis(4-methoxyphenyl)(phenyl)phosphine oxide, which is prepared by reacting di-(4-methoxyphenyl)chlorophosphine with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. chemicalbook.com This produces the target phosphine oxide in high yield (98%), creating a stable intermediate for further functionalization. chemicalbook.com
Phosphine oxides are also synthesized for immobilization onto solid supports to create heterogeneous catalysts. For example, phosphine oxides can be anchored onto multiwalled carbon nanotubes. mdpi.com These functionalized nanotubes then serve as supports for palladium nanoparticles, creating heterogeneous catalysts effective in reactions such as the Heck reaction. mdpi.com This demonstrates the role of phosphine oxides as critical links between a homogeneous catalyst precursor and a solid-supported, recyclable catalytic system. mdpi.com
Additionally, secondary phosphine oxides (SPOs) are valuable intermediates because their P-H bond can be readily functionalized. nih.gov The synthesis of racemic diaryl SPOs can be achieved via a divergent strategy starting from P,P-dichlorophenylphosphine. nih.gov This is reacted with diethylamine (B46881) to form N,N-diethylamino-chloro-phenylphosphine, a key intermediate that can then react with various aryllithium reagents. nih.gov Subsequent hydrolysis yields the desired diaryl SPOs, which can then be used in stereospecific transformations to create a variety of P-stereogenic tertiary phosphine oxides. nih.gov
The table below details examples of phosphine oxides synthesized as intermediates.
| Intermediate Synthesized | Precursors | Purpose/Further Transformation |
| m-Methoxy Benzyl Diphenyl Phosphine Oxide | Methyl diphenylphosphinite, m-methoxy benzyl chloride | Wittig Reagent |
| Bis(4-methoxyphenyl)(phenyl)phosphine Oxide | Di-(4-methoxyphenyl)chlorophosphine, Phenylmagnesium bromide, H₂O₂ | General Intermediate |
| Diarylmethyl Phosphine Oxides | Diphenylphosphine oxide, 2-(1-tosylalkyl) phenols | Synthesis of Bifunctional Phosphorus Phenols |
| Phosphine Oxide-Functionalized Carbon Nanotubes | Triphenylphosphine oxide, Carbon nanotubes | Heterogeneous Catalyst for Heck, Wittig, and Mitsunobu Reactions |
| (2-Methylphenyl)-phenylphosphine oxide | N,N-diethylamino-chloro-phenylphosphine, 2-methylphenyllithium | Precursor for P-Stereogenic Tertiary Phosphine Oxides |
Derivatization to Phosphinothioates and Related Chalcogenides
The conversion of phosphine oxides, including this compound derivatives, into phosphinothioates (P=S) and phosphinoselenoates (P=Se) represents an important derivatization. This transformation is achieved by replacing the oxygen atom of the phosphoryl group with a heavier chalcogen, which modifies the electronic properties and reactivity of the molecule.
A highly efficient, green protocol has been developed for this conversion that is both metal- and solvent-free. nih.gov This method involves the direct reaction of diarylphosphine oxides with disulfides or diselenides. nih.gov The reaction proceeds by heating the substrates together at 50 °C for a short duration (5-10 minutes) or by stirring at room temperature for a few hours, affording the corresponding phosphinothioates or phosphinoselenoates in good to excellent yields. nih.gov This approach is notable for its operational simplicity, mild conditions, and high atom economy. nih.gov
The scope of this transformation is broad, accommodating a variety of functionalized diarylphosphine oxides and diaryl or dialkyl disulfides. nih.gov For example, diphenylphosphine oxide reacts efficiently with diphenyl disulfide to yield S-phenyl diphenylphosphinothioate. nih.gov The reaction is also effective for phosphine oxides bearing electron-donating or electron-withdrawing groups on the aryl rings. nih.gov
This derivatization is not limited to sulfur. The same protocol can be employed using diselenides to access phosphinoselenoates, demonstrating the versatility of the method for preparing related chalcogenides. nih.gov The stereochemical integrity of the phosphorus center can also be maintained, as demonstrated by the stereospecific transformation of P-stereogenic secondary phosphine oxides into thiophosphinates. nih.gov
The table below summarizes the derivatization of various diarylphosphine oxides to their corresponding phosphinothioates.
| Diarylphosphine Oxide Substrate | Disulfide Substrate | Product | Yield |
| Diphenylphosphine oxide | Diphenyl disulfide | S-Phenyl diphenylphosphinothioate | 98% |
| Bis(4-methylphenyl)phosphine oxide | Diphenyl disulfide | S-Phenyl bis(4-methylphenyl)phosphinothioate | 97% |
| Bis(4-methoxyphenyl)phosphine oxide | Diphenyl disulfide | S-Phenyl bis(4-methoxyphenyl)phosphinothioate | 98% |
| Bis(4-chlorophenyl)phosphine oxide | Diphenyl disulfide | S-Phenyl bis(4-chlorophenyl)phosphinothioate | 91% |
| Diphenylphosphine oxide | Dibenzyl disulfide | S-Benzyl diphenylphosphinothioate | 85% |
| Diphenylphosphine oxide | Di-tert-butyl disulfide | S-tert-Butyl diphenylphosphinothioate | 82% |
Mechanistic Investigations of Reactions Catalyzed by or Involving Methoxyphenylphosphine Oxide
Elucidation of Catalytic Cycles Involving Methoxyphenylphosphine Oxide as a Ligand
Methoxyphenylphosphine derivatives, which are precursors to or are involved in equilibria with their corresponding oxides, are highly effective ligands in transition metal-catalyzed cross-coupling reactions. Their influence stems from a unique combination of steric and electronic properties that can be fine-tuned by the position of the methoxy (B1213986) group (ortho, meta, or para). In the context of palladium-catalyzed reactions like the Suzuki-Miyaura coupling, tris(4-methoxyphenyl)phosphine (B1294419) stands out. nih.gov The electron-donating nature of the para-methoxy groups increases the electron density on the phosphorus atom, which in turn enhances the electron-richness of the palladium center. nih.gov This electronic effect facilitates the crucial oxidative addition step of the catalytic cycle and can improve catalyst stability. nih.gov
Conversely, the significant steric bulk of the triarylphosphine framework can promote the reductive elimination step, which is the final stage where the desired product is released and the catalyst is regenerated. nih.gov This combination of enhanced oxidative addition and promoted reductive elimination can lead to higher turnover numbers and improved reaction yields. nih.gov For instance, a catalyst system of Pd(OAc)₂ with tris(2-methoxyphenyl)phosphine (B1216234) has been shown to be highly active for the Suzuki coupling of various aryl bromides with arylboronic acids, proving particularly effective in the synthesis of sterically hindered biaryls. capes.gov.br
While phosphines are typically the active ligands, phosphine (B1218219) oxides can also play a crucial role. In some palladium-catalyzed cross-coupling reactions, phosphine oxides have been identified as beneficial additives or stabilizing ligands. ugent.be They can serve as labile ligands that prevent catalyst decomposition through mechanisms like agglomeration or oxidation, which is particularly important in reactions run in non-coordinating solvents. ugent.be The serendipitous discovery of their utility has shown that phosphine oxides can lead to considerably faster cross-coupling reactions compared to systems using only phosphine ligands. ugent.be
Table 1: Influence of Methoxyphenylphosphine Ligands in Suzuki-Miyaura Cross-Coupling
| Ligand/Catalyst System | Substrates | Key Mechanistic Effects | Outcome |
| Pd(OAc)₂ / Tris(4-methoxyphenyl)phosphine | Aryl Halides + Arylboronic Acids | Electron-donating methoxy groups enhance oxidative addition; Steric bulk promotes reductive elimination. nih.gov | High turnover numbers and improved yields. nih.gov |
| Pd(OAc)₂ / Tris(2-methoxyphenyl)phosphine | Aryl Bromides + Arylboronic Acids | Provides a highly active and efficient catalyst system. capes.gov.br | Excellent yields, especially for sterically hindered biaryls. capes.gov.br |
P-stereogenic phosphine oxides, including chiral derivatives of this compound, are valuable compounds in asymmetric catalysis. They can serve as chiral ligands for transition metals or as precursors to other chiral phosphorus compounds. surfacesciencewestern.com The synthesis of enantiomerically pure P-stereogenic secondary phosphine oxides (SPOs) is a key challenge, with methods focusing on the use of chiral auxiliaries or kinetic resolution. surfacesciencewestern.comucd.ie In kinetic resolution, one enantiomer of a racemic SPO reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantioenriched SPO. ucd.ie
These chiral phosphine oxides can be used to catalyze a variety of enantioselective reactions. For example, chiral phosphine oxides have been successfully employed as catalysts in enantioselective aldol (B89426) reactions and halocyclizations. ull.es The mechanism involves the phosphine oxide group acting as a Lewis base or coordinating to a reagent, creating a chiral environment that directs the stereochemical outcome of the reaction. The development of novel chiral phosphine oxides continues to expand their application in synthesizing complex, stereochemically defined molecules. ull.es For instance, a highly efficient kinetic resolution of SPOs has been achieved using a phosphine-catalyzed asymmetric allylation reaction, providing access to a broad scope of enantioenriched P-chiral phosphine oxides. ucd.ie These products can then be transformed into other useful chiral ligands or catalysts. ucd.ie
Beyond their role as ligands for metals, phosphine oxides are central to a class of organocatalytic reactions that rely on a P(III)/P(V)=O redox cycle. In these transformations, a phosphine oxide serves as a pre-catalyst. It is reduced in situ by a stoichiometric reductant, typically a silane, to generate the catalytically active phosphine (P(III)) species. This phosphine then participates in a classic reaction such as the Wittig, Mitsunobu, or Staudinger ligation, generating the desired product along with the phosphine oxide as a byproduct. The phosphine oxide is then reduced again by the silane, regenerating the phosphine catalyst and completing the catalytic cycle. This approach transforms reactions that traditionally produce stoichiometric phosphine oxide waste into greener, catalytic processes.
Derivatives of phosphine oxides have been anchored to solid supports, such as multiwalled carbon nanotubes, to create heterogeneous organocatalysts. These supported catalysts have proven effective in Wittig and Mitsunobu reactions and can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process.
In a different organocatalytic role, electron-rich triarylphosphines, such as tris(2,4,6-trimethoxyphenyl)phosphine, function as powerful Lewis base catalysts for transformations like the oxa-Michael reaction. The catalytic cycle begins with the nucleophilic phosphine attacking the Michael acceptor to form a zwitterionic intermediate. This intermediate then deprotonates an alcohol, generating an alkoxide that performs the Michael addition. While the phosphine is the active catalyst, the corresponding phosphine oxide can be observed as a byproduct of side reactions.
Understanding the intermediates and transition states in catalytic cycles involving phosphine oxides is crucial for reaction optimization and catalyst design. In palladium- and nickel-catalyzed Hirao reactions, which form P-C bonds, the >P(O)H reagent, a tautomer of a secondary phosphine oxide, serves as both the phosphorus source and a ligand for the metal center. Theoretical calculations and experimental studies suggest that for palladium-catalyzed reactions, a Pd(0) species coordinated by two molecules of the H-phosphinate reagent, formulated as [(HOY₂P)₂Pd(0)], is the true catalyst. For nickel-catalyzed versions, a Ni(II) complex is believed to enter the catalytic cycle.
Computational chemistry provides valuable insights into the structure of transition states. For example, studies on the stereoisomerization of triphenylphosphine (B44618) oxide have been used to indirectly observe the structure of the transition state. Such analyses are critical for understanding phenomena like racemization in chiral phosphine oxides. The mechanism of redox-driven organocatalytic cycles has also been investigated. In the catalytic Wittig reaction, the cycle involves the reduction of the phosphine oxide pre-catalyst to the active phosphine, which then reacts with an aldehyde to form an oxaphosphetane intermediate. This intermediate collapses to form the desired alkene and the phosphine oxide, which re-enters the reduction part of the cycle.
Reaction Kinetics and Thermodynamic Profiling of this compound Transformations
The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by identifying the rate-determining step of a reaction. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). If the bond to this isotopically labeled atom is broken or formed in the rate-determining step, a significant change in the reaction rate is typically observed, known as a primary KIE.
This technique has been applied to reactions involving phosphine oxides to elucidate their mechanisms. For example, in a photocatalytic, phosphine-mediated activation of water, a KIE value of 3.2 was observed when H₂O was replaced with D₂O. This significant primary KIE supports a mechanism where the hydrogen atom transfer from a phosphine-hydroxyl radical intermediate (PR₃–OH) is the rate-determining step. nih.gov
KIE studies can also reveal more subtle mechanistic details. In certain reactions of primary phosphines with imines, an inverse equilibrium isotope effect was observed. This finding indicated that the reaction proceeds through the P(III) tautomer of the phosphine oxide, providing crucial evidence for the active species in the reaction pathway. ucd.ie Conversely, the absence of a significant KIE can be equally informative. For instance, the lack of a notable KIE in a specific Wittig reaction helped to rule out a proposed mechanism where the cleavage of a particular C-H bond was the slow step. By providing detailed information about bond-breaking and bond-forming events in the slowest step of a reaction, KIE studies are indispensable for the rigorous mechanistic analysis of transformations involving this compound and related compounds.
Table 2: Application of Kinetic Isotope Effect (KIE) in Mechanistic Studies of Phosphine Oxide Reactions
| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Mechanistic Implication |
| Photocatalytic Water Activation | H₂O vs. D₂O | 3.2 nih.gov | Hydrogen atom transfer from a PR₃–OH intermediate is the rate-determining step. nih.gov |
| Phosphine Addition to Imine | P-H vs. P-D | Inverse KIE ucd.ie | The reaction proceeds through the P(III) tautomer of the phosphine oxide. ucd.ie |
| Wittig Reaction | ¹²C vs. ¹⁴C at carbonyl | No significant KIE observed. | Ruled out a mechanism where C-C bond formation was the sole rate-determining step. |
Activation Barrier and Energy Profile Analysis
The elucidation of reaction mechanisms involving this compound often relies on computational chemistry to map the potential energy surface of the reaction. Techniques such as Density Functional Theory (DFT) are employed to calculate the energies of reactants, intermediates, transition states, and products. This analysis provides critical insights into the reaction's feasibility and kinetics by determining the activation barrier (Ea), which is the minimum energy required to initiate the reaction.
The energy profile of a reaction charts the energy of the system as it progresses from reactants to products along the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation barrier indicates a faster reaction rate. Computational studies can model various possible pathways, and by comparing their respective activation energies, the most likely mechanism can be identified.
For instance, in related phosphine oxide systems, computational analyses have been used to determine the thermodynamic and kinetic favorability of specific reaction steps. mdpi.com These studies calculate key values such as activation energies and reaction enthalpies for each step, including the formation of intermediates and transition states. While specific data for this compound is not extensively published, the principles derived from similar compounds, such as trivinylphosphine (B117729) oxide (TVPO), are illustrative. The activation energies for sequential reaction steps can be calculated, providing a deep understanding of the reaction kinetics and the underlying mechanisms. mdpi.com
Table 1: Illustrative Energy Profile Data for a Sequential Reaction Involving a Phosphine Oxide (Trivinylphosphine Oxide) This table is based on data for a related compound and serves to illustrate the type of data generated in energy profile analysis.
| Reaction Step | Species | Activation Energy (Ea) (kcal/mol) | Relative Energy (kcal/mol) |
| Step 1 | Reactants -> TS1 | 18.63 | 0 (Reactant Reference) |
| Intermediate 1 | - | -6.56 | |
| Step 2 | Intermediate 1 -> TS2 | 0.73 | - |
| Intermediate 2 | - | -10.6 | |
| Final | Intermediate 2 -> Product | - | -39.0 |
Data adapted from computational studies on Trivinylphosphine Oxide. mdpi.com
Intramolecular vs. Intermolecular Pathways in Phosphine Oxidation Reactions
The oxidation of arylphosphines, such as tris(methoxyphenyl)phosphine, to their corresponding phosphine oxides can proceed through competing intramolecular and intermolecular pathways, particularly in reactions with singlet oxygen. figshare.comnih.gov The preferred pathway is highly dependent on the steric and electronic properties of the phosphine, as well as the reaction conditions like solvent and concentration. figshare.comcalstatela.edu
In the case of tris(methoxyphenyl)phosphine, the position of the methoxy group on the phenyl ring is a critical determinant of the reaction pathway. usc.edu
Intermolecular Pathway: This pathway involves the reaction of two phosphine molecules with an oxidizing agent, or the reaction of a phosphine-oxidant adduct with a second phosphine molecule. At higher concentrations, this bimolecular process is generally favored, leading to the formation of this compound as the primary product. calstatela.edu
Intramolecular Pathway: For sterically hindered isomers, such as tris(ortho-methoxyphenyl)phosphine, an intramolecular rearrangement is favored, especially at low concentrations in aprotic solvents. figshare.comnih.gov This pathway proceeds through a strained intermediate, such as a phosphadioxirane, which then rearranges to form an oxygen-insertion product (a phosphinate ester) rather than the phosphine oxide. calstatela.eduusc.edunih.gov The steric bulk of the ortho-substituents disfavors the bimolecular collisions required for the intermolecular pathway. calstatela.edu
Solvent polarity also plays a significant role. In protic solvents, intramolecular reactivity is often suppressed, favoring the formation of the phosphine oxide. figshare.comnih.gov In contrast, non-polar solvents can facilitate the formation of the intramolecular insertion product. usc.edu
Table 2: Influence of Conditions on Oxidation Pathway of Tris(methoxyphenyl)phosphine
| Isomer | Concentration | Solvent | Predominant Pathway | Major Product |
| ortho-methoxyphenyl | Low | Aprotic | Intramolecular | Phosphinate Ester |
| ortho-methoxyphenyl | High | Aprotic | Intermolecular | Phosphine Oxide |
| ortho-methoxyphenyl | Any | Protic | Intermolecular | Phosphine Oxide |
| para-methoxyphenyl | Any | Any | Intermolecular | Phosphine Oxide |
Radical Pathways in this compound-Mediated Reactions
This compound and related secondary phosphine oxides can serve as precursors to phosphorus-centered radicals, which are key intermediates in various synthetic transformations, including C-P bond formation. nih.govmdpi.com These radical pathways offer a metal-free and environmentally benign alternative for constructing complex molecules. nih.gov
The generation of a phosphorus-centered radical typically involves the single-electron oxidation of the corresponding phosphine oxide. This can be achieved using chemical oxidants like potassium persulfate (K₂S₂O₈) or through photocatalysis. nih.govnsf.gov For example, the thermal decomposition of K₂S₂O₈ generates sulfate (B86663) radical anions (SO₄•⁻), which can abstract a hydrogen atom from a secondary phosphine oxide to yield a phosphorus-centered radical. nih.gov
Once formed, this electrophilic P-centered radical can engage in a variety of cascade reactions. nsf.gov A common pathway involves the addition of the radical to a carbon-carbon double bond, generating a new carbon-centered radical. nih.gov This intermediate can then participate in subsequent cyclization or hydrogen abstraction steps to yield the final product. nih.gov
The involvement of a radical mechanism in these reactions is often confirmed through control experiments using radical scavengers. Compounds like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or butylated hydroxytoluene (BHT) are introduced into the reaction mixture. If the reaction is inhibited or completely shut down in the presence of these scavengers, it provides strong evidence for a radical-mediated pathway. nih.govsemanticscholar.org
Table 3: Common Radical Scavengers Used in Mechanistic Studies
| Radical Scavenger | Abbreviation | Mechanism of Action |
| 2,2,6,6-Tetramethyl-1-piperidinyloxyl | TEMPO | Traps carbon-centered radicals to form stable adducts. |
| Butylated Hydroxytoluene | BHT | A phenolic antioxidant that traps radicals via hydrogen atom transfer. |
| 1,1-Diphenyl-2-picrylhydrazyl | DPPH | A stable free radical that can be scavenged by other radicals or hydrogen donors. nih.gov |
Computational and Theoretical Studies on Methoxyphenylphosphine Oxide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations offer a microscopic view of the distribution of electrons within a molecule, which governs its structure, stability, and chemical properties. For methoxyphenylphosphine oxide, these calculations reveal key insights into its electronic landscape and bonding framework.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.compku.edu.cn
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. Conversely, a small gap indicates higher reactivity. nih.gov For phosphine (B1218219) oxides, the HOMO is often localized on the phosphoryl oxygen atom, indicating its role as a primary site for electrophilic attack and its function as a hydrogen bond or halogen bond acceptor. mdpi.commdpi.com
Computational studies using methods like DFT can precisely calculate the energies of these orbitals and other related electronic properties.
| Electronic Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate electrons (nucleophilicity). The phosphoryl oxygen is a major contributor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures resistance to change in electron distribution. Higher hardness correlates with lower reactivity. |
| Electronegativity (χ) | Calculated as -(ELUMO + EHOMO) / 2. | Represents the molecule's ability to attract electrons. |
The distribution of electron density within this compound is highly polarized, a characteristic feature of phosphine oxides. The phosphorus-oxygen bond is not a simple double bond but possesses significant ionic character, often described as a P⁺-O⁻ zwitterionic form. mdpi.com This polarization is crucial to its chemical behavior, particularly the strong Lewis basicity of the oxygen atom.
Quantum chemical methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify this charge distribution. nih.govrsc.org NBO analysis provides charges for each atom, revealing a significant negative charge on the oxygen and a corresponding positive charge on the phosphorus atom. For example, in a related compound, trivinylphosphine (B117729) oxide, the NBO charge on the oxygen atom is calculated to be -1.135, highlighting its strong electron-donating capability. mdpi.com
The P=O bond is characterized by its short bond length (typically around 1.48 Å) and high polarity. mdpi.com Topological analysis of the electron density at the bond critical point (BCP) between phosphorus and oxygen can further describe the nature of this interaction, often classifying it as a transit closed-shell type, indicating a mix of covalent and ionic character. nih.gov
| Atom | Expected NBO Charge | Bonding Contribution |
|---|---|---|
| Phosphorus (P) | Positive (δ+) | Forms a highly polarized bond with oxygen and covalent bonds with carbon atoms of the phenyl and methoxy (B1213986) groups. |
| Oxygen (O, phosphoryl) | Negative (δ-) | Acts as a strong Lewis base, hydrogen bond acceptor, and nucleophilic center. Its character is intermediate between a neutral P=O and a zwitterionic P⁺–O⁻. mdpi.com |
| Carbon (C, phenyl) | Variable | Participates in the aromatic system, with charge distribution influenced by the phosphine oxide and methoxy substituents. |
| Oxygen (O, methoxy) | Negative (δ-) | Influences the electronic properties of the phenyl ring through resonance and inductive effects. |
The three-dimensional structure and steric bulk of phosphine-based ligands are critical to their function, especially in coordination chemistry and catalysis. Conformational analysis of this compound involves studying the rotation around its P-C (phenyl) and P-O (methoxy) bonds to identify the most stable, low-energy conformers. Computational studies map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. osti.gov Studies on related cyanophosphine oxides show a preference for noneclipsed antiperiplanar and synclinal conformations. pleiades.online
The steric hindrance imposed by the ligand is quantitatively described by the Tolman cone angle (θ). This parameter measures the solid angle occupied by a ligand at a defined distance from the central atom (typically a metal). ub.edusemanticscholar.org For asymmetric ligands like this compound, the cone angle can be estimated by averaging the angles of its substituents. ub.edu Modern approaches use DFT to optimize the geometry of the ligand coordinated to a metal center (e.g., Ni(CO)₃) and then calculate the cone angle from this optimized structure, providing a more accurate and context-dependent measure of steric bulk. rsc.org This computational method allows for the determination of cone angles for various coordination environments, revealing how the ligand's steric profile adapts to different chemical situations. ub.edursc.org
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex chemical reactions. mdpi.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to map out the entire reaction pathway, providing deep insights that are often inaccessible through experimental means alone. researchgate.net
Many important organic reactions, such as the Wittig, Mitsunobu, and various Michael additions, utilize a P(III)/P(V) redox cycle where a phosphine is oxidized to a phosphine oxide. researchgate.netmdpi.com While this compound itself is the P(V) product, its reduction back to the corresponding phosphine is a key step in making these reactions catalytic. DFT calculations are used to model these entire catalytic cycles.
For instance, in a phosphine-catalyzed reaction, DFT can be used to:
Model Reactant Adducts: Calculate the structure and stability of the initial complex formed between the phosphine catalyst and the substrate.
Identify Intermediates: Determine the geometries and relative energies of all intermediates along the reaction pathway, such as betaines or phosphonium (B103445) salts. rsc.org
Characterize Products: Confirm the structure and stability of the final products and the regenerated catalyst.
Studies on reactions involving phosphine oxides have successfully used DFT to propose and validate mechanisms, showing, for example, the formation of four-membered ring intermediates in nucleophilic addition reactions. mdpi.com
The rate of a chemical reaction is determined by the height of the energy barrier of its rate-determining step. DFT is used to locate the exact geometry of the transition state (TS)—the highest energy point along the reaction coordinate—and calculate its energy. acs.org A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. osti.gov
The energy difference between the reactants and the transition state is the activation energy (Ea). mdpi.com By calculating the activation energies for all possible competing pathways, DFT can predict the chemoselectivity and regioselectivity of a reaction. rsc.org For example, in the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, DFT calculations showed that the pathway leading to hydrofluorenone was the most favorable by comparing the energy barriers of multiple potential routes. rsc.org Similarly, DFT has been used to rationalize the mechanism of dehydroxylative transformations assisted by triphenylphosphine (B44618), calculating the energies of alkoxy phosphonium intermediates and subsequent transition states for nucleophilic attack. researchgate.net These computational analyses provide a quantitative understanding of reaction kinetics and selectivity.
Solvent Effects and Non-Covalent Interactions
The chemical behavior and physical properties of this compound are significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational studies offer a molecular-level understanding of these interactions. The polarity of the solvent, its ability to act as a hydrogen bond donor or acceptor, and its polarizability all play crucial roles in determining the electronic structure and stability of the this compound molecule.
Solvent Effects:
The choice of solvent can impact the stability of related phosphine compounds, such as tris(2,4,6-trimethoxyphenyl)phosphine, with respect to oxidation to the corresponding phosphine oxide. rsc.org The rate of this oxidation has been observed to be dependent on the oxygen solubility in the solvent. rsc.org For instance, in acetone-d6, a noticeable percentage of the phosphine is oxidized, while the extent of oxidation differs in other solvents like DMSO. rsc.org Such solvent-dependent reactivity highlights the importance of the solvent environment in the chemistry of phosphine oxides.
Hybrid implicit-explicit solvent models can provide a more detailed picture by including a few explicit solvent molecules in the calculation, particularly for solvents that can form strong specific interactions like hydrogen bonds. rsc.org For this compound, this would be particularly relevant in protic solvents where the solvent molecules can act as hydrogen bond donors to the phosphoryl oxygen.
Non-Covalent Interactions:
The phosphoryl oxygen of this compound is a potent hydrogen bond acceptor, a characteristic that is central to its intermolecular interactions. This has been demonstrated in studies of various phosphine oxides interacting with hydrogen bond donors. For example, the interaction of phosphine oxides with surface silanol (B1196071) groups on silica (B1680970) involves hydrogen bonding to the P=O group. researchgate.net
Phosphine oxides are also effective as halogen bond acceptors. mdpi.com The terminal oxygen atom, due to the high polarization of the P=O bond, is an effective electron donor in these non-covalent interactions. mdpi.com Computational studies on trimethylphosphine (B1194731) oxide have shown strong correlations between the energy of the halogen bond and spectroscopic parameters like the ³¹P NMR chemical shift and the P=O stretching frequency. mdpi.com It is expected that this compound would exhibit similar behavior, forming halogen bonds with various halogen-donating molecules. The strength of these interactions would be influenced by the nature of the substituents on the phenyl rings.
The methoxy groups and the phenyl rings of this compound can also participate in other non-covalent interactions, such as dipole-dipole interactions and π-stacking. The specific conformation of the molecule and its aggregation state will be influenced by the interplay of these various weak interactions.
| Solvent | Observed Effect on Related Phosphine | Anticipated Effect on this compound |
|---|---|---|
| Acetone-d6 | 11% oxidation to phosphine oxide rsc.org | Stabilization of the P=O bond, potential for weak C-H···O interactions. |
| DMSO-d6 | Different extent of oxidation compared to acetone (B3395972) rsc.org | Stronger stabilization of the P=O bond due to higher polarity. |
| Benzene-d6 | No detectable phosphine oxide formation in the dark rsc.org | Potential for π-stacking interactions. |
| Protic Solvents (e.g., water, alcohols) | Not specified in provided context | Strong hydrogen bonding to the phosphoryl oxygen. |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations could offer insights into its conformational flexibility, solvation dynamics, and interactions with other molecules in a condensed phase.
While specific MD simulation studies focused solely on this compound are not widely reported in the literature, the methodology has been extensively applied to similar molecular systems, such as polymers containing phenyl and oxide groups. For example, reactive force fields like ReaxFF have been used to simulate functionalized poly(phenylene oxide) membranes. researchgate.net These simulations can reveal how the microstructure of a material evolves and how small molecules like water and ions diffuse through it. researchgate.net
An MD simulation of this compound in a solvent box (e.g., water, chloroform, or methanol) would begin with the definition of a force field. The force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For an accurate simulation, these parameters must correctly represent the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions of this compound.
Once the system is set up, the simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time. Analysis of the resulting trajectory can provide a wealth of information, including:
Solvation Structure: Radial distribution functions (RDFs) can be calculated to understand how solvent molecules arrange themselves around the solute. For this compound in water, the RDF for the phosphoryl oxygen and water hydrogens would reveal the structure and strength of the hydrogen bonding network.
Conformational Dynamics: The methoxyphenyl groups are not rigidly fixed and can rotate around the P-C bonds. MD simulations can quantify the rotational dynamics and identify the preferred conformations of the molecule in solution.
Diffusion: The diffusion coefficient of this compound in different solvents can be calculated from the mean square displacement of the molecule over time. This provides a measure of its mobility in the liquid phase.
Intermolecular Interactions: In simulations with multiple this compound molecules, the potential for aggregation through π-stacking or other non-covalent interactions can be investigated.
The choice of force field is critical for the reliability of MD simulations. arxiv.org For phosphine oxides, the parameters for the phosphorus atom and the polar P=O group would need to be carefully validated, potentially against quantum mechanical calculations.
| Simulation Aspect | Information Obtainable for this compound | Relevant Simulation Techniques/Analyses |
|---|---|---|
| Solvation Shell Structure | Arrangement of solvent molecules around the solute. | Radial Distribution Functions (RDFs) |
| Conformational Preferences | Rotational barriers and preferred orientations of the methoxyphenyl groups. | Dihedral Angle Analysis, Free Energy Landscapes |
| Translational Mobility | Rate of diffusion in a given solvent. | Mean Square Displacement (MSD) analysis |
| Hydrogen Bond Dynamics | Lifetime and dynamics of hydrogen bonds with protic solvents. | Hydrogen Bond Autocorrelation Functions |
Machine Learning and AI in Ligand Design and Property Prediction
The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the field of computational chemistry and drug discovery. semanticscholar.org For compounds like this compound, which can serve as a ligand in catalysis or as a scaffold for designing molecules with specific properties, ML offers a powerful approach to accelerate the discovery and optimization process.
One area where ML has been successfully applied to phosphine oxides is in the prediction of pharmacokinetic properties. nih.gov For instance, neural networks have been trained to predict properties like oral absorption and blood-brain barrier permeability for phosphine and phosphine oxide compounds. nih.gov These models learn from a dataset of known compounds and their properties to make predictions for new, untested molecules. A study on phosphine-borane compounds and their metabolites (including phosphine oxides) demonstrated that neural networks could reliably predict key pharmacokinetic features. nih.gov The correlation between the ML-predicted values and those from traditional computational methods was high for phosphine oxide compounds. nih.gov
ML models can also be used to predict fundamental chemical properties. For example, Δ-learning models use ML to predict a correction to a lower-level quantum mechanical calculation, thereby achieving high accuracy at a much lower computational cost. rsc.orgresearchgate.net This approach could be used to rapidly and accurately predict properties like the binding energy of this compound to a metal center or the activation energy of a reaction it participates in.
In the context of ligand design, ML can be used to explore the vast chemical space of possible phosphine oxide derivatives. Generative models can be trained to design new ligands with desired properties, such as high binding affinity to a specific target or optimal electronic properties for a catalytic reaction. These models can learn the underlying relationships between the structure of a ligand and its function, enabling the in silico design of novel and more effective phosphine oxide-based ligands.
The general workflow for applying ML to the study of this compound and its derivatives would involve:
Data Curation: Assembling a large and diverse dataset of phosphine oxides with known properties (either from experiments or high-level computations).
Featurization: Representing the molecules in a format that the ML model can understand. This can range from simple molecular descriptors to more complex graph-based representations.
Model Training: Training an ML model (e.g., a neural network, support vector machine, or random forest) on the curated dataset to learn the structure-property relationships.
Validation and Prediction: Validating the model on an independent test set and then using it to predict the properties of new, uncharacterized this compound derivatives.
| ML Application | Objective for this compound | Example ML Model/Technique |
|---|---|---|
| Property Prediction | Predicting pharmacokinetic properties (e.g., logBB, oral absorption). nih.gov | Neural Networks nih.gov |
| Accelerated Quantum Mechanics | Rapidly and accurately predicting reaction energies or binding affinities. | Δ-learning Models rsc.orgresearchgate.net |
| Ligand Design | Generating novel phosphine oxide ligands with optimized properties. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) |
| Material Screening | Identifying promising candidates from a large virtual library of derivatives. | Graph Neural Networks (GNNs) arxiv.org |
Advanced Analytical Methodologies for Methoxyphenylphosphine Oxide Research
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy is fundamental to the study of methoxyphenylphosphine oxides, offering detailed information on their structural framework, functional groups, and electronic behavior.
Multi-nuclear NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of methoxyphenylphosphine oxides. The presence of phosphorus, hydrogen, and carbon nuclei allows for a detailed mapping of the molecular connectivity.
³¹P NMR Spectroscopy: The phosphorus-31 nucleus provides a direct and highly sensitive probe into the chemical environment of the phosphorus atom. In phosphine (B1218219) oxides, the phosphorus atom is pentavalent, and its chemical shift (δ) is highly indicative of the electronic nature of its substituents. For instance, in derivatives of triphenylphosphine (B44618) oxide, ³¹P NMR signals are often observed in a characteristic downfield region. In one study, the ³¹P NMR spectrum of a deuterated form of tris(4-methoxyphenyl)phosphine (B1294419) oxide showed a signal at δ = 21.5 ppm (in CDCl₃), which is characteristic for a phosphine oxide environment. This technique is also invaluable for reaction monitoring, as the conversion of a phosphine (which appears at a significantly different chemical shift) to a phosphine oxide can be readily tracked by the appearance of the corresponding oxide peak.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the aromatic and methoxy (B1213986) protons in the molecule. For tris(4-methoxyphenyl)phosphine oxide, the spectrum typically shows distinct signals for the methoxy group protons (a singlet) and the aromatic protons. The aromatic region often displays complex splitting patterns (e.g., multiplets or doublets of doublets) due to coupling between adjacent protons and coupling to the phosphorus nucleus (J-coupling). For example, a reported ¹H NMR spectrum for a derivative showed aromatic signals in the range of δ 7.61-7.73 ppm and δ 7.47-7.59 ppm.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data for all carbon atoms in the molecule. Key features include signals for the methoxy carbon, the four distinct carbons of the phenyl rings, and the characteristic carbon-phosphorus coupling constants (J(P-C)). The ipso-carbon (the one directly attached to phosphorus) typically shows a large coupling constant, which is a definitive feature for confirming the structure. Reported ¹³C NMR data for a derivative of tris(4-methoxyphenyl)phosphine oxide showed signals at δ 132.4 ppm, δ 131.2 ppm (with a large P-C coupling of 101.0 Hz), δ 130.5 ppm, and δ 128.8 ppm.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ³¹P | 21.5 | d, J = 481.1 Hz | P=O |
| ¹H | 8.02 | d, J = 477.4 Hz | Aromatic H |
| ¹H | 7.61 | dd, J = 13.2, 8.8 Hz | Aromatic H |
| ¹³C | 132.4 | d, J(P-C) = 3.0 Hz | Aromatic C |
| ¹³C | 131.2 | d, J(P-C) = 101.0 Hz | Aromatic C (ipso) |
| ¹³C | 130.5 | d, J(P-C) = 12.0 Hz | Aromatic C |
| ¹³C | 128.8 | d, J(P-C) = 13.0 Hz | Aromatic C |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying functional groups and studying non-covalent interactions in methoxyphenylphosphine oxides.
FT-IR Spectroscopy: The FT-IR spectrum of a methoxyphenylphosphine oxide is dominated by several characteristic absorption bands. The most prominent of these is the P=O stretching vibration, which is a very strong and sharp band typically appearing in the region of 1150-1200 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phosphorus atom and can shift upon complexation or hydrogen bonding. Other key vibrations include the C-O-C stretching of the methoxy group (around 1250 cm⁻¹ for the asymmetric stretch and 1020-1040 cm⁻¹ for the symmetric stretch), P-C (aryl) stretching vibrations, and various C-H and C=C stretching and bending modes of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The P=O stretch is also Raman active. Aromatic ring vibrations often give strong signals in the Raman spectrum, aiding in the characterization of the aryl substituents. The combination of FT-IR and Raman is powerful, as some vibrations may be strong in one technique and weak or silent in the other, allowing for a more complete vibrational assignment. These techniques are also used to study intermolecular interactions, where changes in vibrational frequencies, such as a red-shift in the P=O stretching frequency, can indicate the formation of hydrogen bonds or coordination to a metal center.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| P=O Stretch | 1150 - 1200 | FT-IR, Raman | Very Strong (IR) |
| C-O-C Asymmetric Stretch | ~1250 | FT-IR | Strong |
| C-O-C Symmetric Stretch | 1020 - 1040 | FT-IR | Strong |
| P-C (Aryl) Stretch | 1440 - 1465 | FT-IR, Raman | Medium |
| C=C Aromatic Stretch | 1500 - 1600 | FT-IR, Raman | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition of methoxyphenylphosphine oxides. HRMS provides an exact mass measurement with high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the molecular formula. For example, the calculated exact mass of tris(4-methoxyphenyl)phosphine oxide (C₂₁H₂₁O₄P) is 368.117746 g/mol . Current time information in Cambridgeshire, GB.
In addition to exact mass, mass spectrometry provides information on the molecule's fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and can be used to confirm the structure. Common fragmentation pathways for triarylphosphine oxides involve the cleavage of the phosphorus-carbon bonds and rearrangements of the aryl groups. While detailed fragmentation patterns for this compound are specific to the ionization method used, analysis typically reveals fragments corresponding to the loss of methoxy and methoxyphenyl groups.
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. Triarylphosphine oxides, including methoxyphenyl derivatives, typically exhibit strong absorption bands in the ultraviolet region. These absorptions are attributed to π → π* transitions within the aromatic rings. The presence of the methoxy groups, which are electron-donating, can cause a bathochromic (red) shift in these absorption bands compared to unsubstituted triphenylphosphine oxide.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure.
By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed molecular structure can be obtained, including precise bond lengths, bond angles, and torsional angles.
The crystal structure of tris(4-methoxyphenyl)phosphine oxide has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 104590. nih.gov Such structural data reveals a tetrahedral geometry around the central phosphorus atom, as expected for a phosphine oxide. The P=O bond distance and the P-C bond lengths are key parameters obtained from this analysis. For example, in related phosphine oxide complexes, the P=O bond length is typically around 1.48-1.51 Å.
| Parameter | Typical Value |
|---|---|
| Crystal System | (Varies by compound) |
| Space Group | (Varies by compound) |
| P=O Bond Length | ~1.48 - 1.51 Å |
| P-C Bond Length | ~1.78 - 1.82 Å |
| O-P-C Bond Angle | ~110 - 114° |
| C-P-C Bond Angle | ~105 - 109° |
Co-crystallization Studies with Reaction Partners or Catalysts
Co-crystallization is a powerful technique employed to investigate intermolecular interactions between a target molecule, such as a this compound derivative, and a reaction partner or catalyst. This method can provide critical insights into reaction mechanisms and the nature of non-covalent interactions that govern molecular recognition and catalytic processes. By forming a single crystalline entity containing two or more different molecules in a stoichiometric ratio, X-ray crystallography can be used to determine the precise three-dimensional arrangement of the components in the solid state.
In the context of P-stereogenic phosphine oxides, co-crystallization is a key step in classical resolution methods for separating enantiomers. Chiral resolving agents are used to form diastereomeric complexes with the racemic phosphine oxide. Due to their different physical properties, these diastereomeric complexes can often be separated by fractional crystallization. Subsequent decomposition of the separated diastereomeric complexes yields the individual enantiomers of the phosphine oxide.
A notable example involves the use of TADDOL derivatives for the optical resolution of P-stereogenic secondary phosphine oxides. nih.govacs.org The formation of diastereomeric complexes allows for their separation through crystallization, and single-crystal X-ray diffraction measurements of these co-crystals can elucidate the noncovalent interactions responsible for the chiral recognition. nih.govacs.org Triphenylphosphine oxide itself has also been recognized as a useful crystallization aid, highlighting the general utility of phosphine oxides in facilitating the crystallization of various organic molecules. acs.org
Table 1: Examples of Co-crystallization Studies Involving Phosphine Oxides
| Phosphine Oxide Derivative | Co-crystallizing Agent | Purpose of Co-crystallization | Analytical Technique |
|---|---|---|---|
| (S)-(2-Methylphenyl)phenylphosphine oxide | (R,R)-spiro-TADDOL | Optical Resolution | Single-crystal XRD nih.govacs.org |
| Racemic secondary phosphine oxides | TADDOL derivatives | Enantioseparation | Crystallization, X-ray crystallography nih.govacs.org |
Electrochemical Methods for Electronic Property Analysis (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in probing the electronic properties of molecules like this compound. wikipedia.org CV involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. This technique can provide information about the redox potentials of a compound, the stability of its oxidized and reduced forms, and the kinetics of electron transfer reactions. wikipedia.org
The electrochemical reduction of phosphine oxides has been studied to understand the mechanism of P=O bond cleavage. For instance, the electrochemical reduction of triphenylphosphine oxide in dimethylformamide (DMF) has been investigated using cyclic voltammetry. utexas.edu The study revealed two reduction peaks, indicating a stepwise reduction process. Such analyses are crucial for applications where the phosphine oxide might be used as a ligand in a redox-active metal complex or in the development of electrochemical synthetic methods for converting phosphine oxides back to phosphines. researchgate.net
The electronic properties of phosphine oxides, including those with methoxyphenyl substituents, can be compared to analogous phosphines and other P(V) compounds through electrochemical studies. chemrxiv.org These investigations help in understanding the influence of the oxide group and the aromatic substituents on the frontier molecular orbitals (HOMO and LUMO) of the molecule.
Table 2: Cyclic Voltammetry Data for the Reduction of Triphenylphosphine Oxide
| Parameter | First Peak | Second Peak |
|---|---|---|
| Peak Potential (Ep) | -2.60 V vs. SCE | -2.88 V to -2.94 V vs. SCE |
| Solvent/Electrolyte | DMF / 0.1 M TBAI | DMF / 0.1 M TBAI |
Data sourced from a study on the electroreduction of triphenylphosphine oxide. The peak potentials are dependent on the scan rate. utexas.edu
Chiral Analytical Techniques for Enantiomeric Purity
The synthesis of chiral, P-stereogenic methoxyphenylphosphine oxides necessitates reliable analytical methods to determine their enantiomeric purity, typically expressed as enantiomeric excess (ee). Several chiral analytical techniques are employed for this purpose.
Classical resolution, which relies on the separation of diastereomeric complexes formed with a chiral resolving agent, is a foundational method. nih.govacs.org Agents like TADDOL derivatives, mandelic acid, or O,O'-dibenzoyltartaric acid are used to form these diastereomers, which can then be separated by crystallization. nih.gov The enantiomeric purity of the resolved phosphine oxide is subsequently determined.
Chromatographic methods using chiral stationary phases (CSPs) are widely used for the analytical and sometimes preparative separation of enantiomers. nsf.gov High-performance liquid chromatography (HPLC) with a chiral column is a common technique to determine the enantiomeric excess of P-chiral phosphine oxides. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for chiral analysis. The use of chiral solvating agents can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of their ratio. For example, the enantiomeric excess of certain phosphine oxides has been determined by ³¹P NMR using (S)-1-naphthylethylamine as a chiral solvating agent. acs.org
Table 3: Chiral Analytical Techniques for Phosphine Oxide Enantiomeric Purity
| Analytical Technique | Chiral Selector/Reagent Example | Application | Reported Enantiomeric Excess |
|---|---|---|---|
| Classical Resolution | (R,R)-spiro-TADDOL | Separation of racemic secondary phosphine oxides | ≥ 98% ee nih.govacs.org |
| Chiral HPLC | Chiral stationary phase column | Determination of ee for α-amino phosphine oxides | up to 99% ee nih.gov |
Applications of Methoxyphenylphosphine Oxide in Advanced Chemical Synthesis and Materials Science
Ligand in Homogeneous Catalysis for Organic Transformations
The electron-donating nature of the methoxy (B1213986) group enhances the electron density on the phosphorus atom, which in turn influences the catalytic activity of the metal center to which it is coordinated. This has led to the successful application of methoxyphenylphosphine oxides as ligands in a variety of metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
While phosphine (B1218219) oxides are often considered byproducts of reactions using phosphine ligands, they can also serve as effective ligands themselves, modulating the reactivity and selectivity of catalytic processes. The Lewis basicity of the phosphoryl oxygen allows for coordination to metal centers.
In the context of Suzuki-Miyaura cross-coupling, indole-based phosphine ligands, which are precursors to the corresponding phosphine oxides, have been shown to be effective in combination with palladium for the coupling of unactivated aryl chlorides. nih.gov Specifically, ((1H-Indol-2-yl)diphenylmethyl)bis(4-methoxyphenyl)phosphine oxide has been synthesized and utilized in these transformations. nih.gov The reaction of 2-indolylmethanol with bis(4-methoxyphenyl)phosphine (B1312688) oxide in the presence of a yttrium catalyst afforded the product in a 57% yield. nih.gov
Furthermore, P-chiral tert-butyl(4-methoxyphenyl)phosphine oxide has been employed in palladium-catalyzed cross-coupling reactions with 1-(2-bromophenyl)-1H-imidazoles, proceeding with high enantiospecificity to produce chiral imidazole-based phosphine oxides. mcgill.ca These products, in turn, can be reduced to the corresponding P-chiral phosphinyl imidazole (B134444) ligands, which have demonstrated high enantioselectivity in asymmetric Suzuki-Miyaura cross-coupling reactions. mcgill.ca
In a different application, bis(4-methoxyphenyl)phosphine oxide was used in an I2-mediated tandem cyclization of o-alkynylphenyl isothiocyanates, yielding the corresponding product in an excellent 99% yield. nih.govrsc.org This highlights the versatility of this compound in facilitating complex bond-forming cascades. nih.govrsc.org
Although direct and extensive data for the use of simple methoxyphenylphosphine oxides as primary ligands in Heck, Sonogashira, and Buchwald-Hartwig aminations are not as commonly reported as their phosphine counterparts, the in-situ oxidation of phosphine ligands to phosphine oxides is a known phenomenon in many palladium-catalyzed cycles. This suggests that the corresponding phosphine oxides likely play a role in the catalytic system. For instance, biaryl diphosphine ligands containing bis(4-methoxyphenyl)phosphine oxide moieties have been synthesized and their complexes with palladium are noted for their potential use in a range of cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig aminations. google.com
Asymmetric Hydrogenation and Isomerization
In the realm of asymmetric catalysis, P-chiral phosphine ligands are of paramount importance, and their corresponding oxides often serve as crucial precursors. The DuanPhos ligand family, which features p-methoxyphenyl (PMP) substituents, is a prominent example. researchgate.net The synthesis of these highly effective ligands for Rh-catalyzed asymmetric hydrogenation involves the resolution of the racemic DuanPhos P-oxide. researchgate.net This underscores the indirect but critical role of the phosphine oxide in accessing enantiomerically pure ligands that are capable of inducing high levels of stereocontrol in hydrogenation reactions. researchgate.net The Rh/DuanPhos catalyst system has demonstrated excellent performance in the asymmetric hydrogenation of various challenging substrates, such as β-acetylamino vinylsulfides, affording the desired chiral products with high yields and enantiomeric excesses (up to 99% ee). acs.org
The development of P-chiral phosphine oxides is an active area of research, as these compounds are not only precursors to chiral phosphine ligands but can also act as organocatalysts or ligands in their own right. nsf.govnih.gov Enantiopure P-stereogenic secondary phosphine oxides have been successfully utilized as ligands in asymmetric hydrogenation. nsf.gov
Role in CuH-Catalyzed Hydroamination Reactions
Currently, there is limited specific information available in the surveyed literature explicitly detailing the use of methoxyphenylphosphine oxide as a ligand in CuH-catalyzed hydroamination reactions. This area of research is dominated by chiral phosphine ligands. However, given the broad utility of phosphine oxides as ligands, it represents a potential area for future investigation and development.
Silver-Catalyzed Phosphonation Reactions
This compound derivatives have been successfully employed as reagents in silver-catalyzed phosphonation reactions. rsc.orgrsc.org A highly regioselective method for the para-phosphonation of 2-aryloxazolines has been developed using various diarylphosphine oxides. rsc.orgrsc.org In this cross-dehydrogenation coupling reaction, both bis(m-methoxyphenyl)phosphine oxide and bis(p-methoxyphenyl)phosphine oxide were effective reagents. rsc.orgrsc.org Additionally, unsymmetrical phenyl(methoxyphenyl)phosphine oxides were also shown to be suitable substrates for this transformation. rsc.org
The reaction proceeds via a radical pathway, providing access to para-phosphonated products with good functional group tolerance and in moderate to good yields. rsc.orgrsc.org The directing oxazoline (B21484) group can be subsequently removed, offering a pathway to para-phosphonated benzoic esters. rsc.orgrsc.org
| Diarylphosphine Oxide Reagent | Product Yield |
| Bis(m-methoxyphenyl)phosphine oxide | 63% rsc.orgrsc.org |
| Bis(p-methoxyphenyl)phosphine oxide | 68% rsc.orgrsc.org |
| Phenyl(m-methoxyphenyl)phosphine oxide | 59-71% (range for various phenyl(aryl)phosphine oxides) rsc.org |
| Phenyl(p-methoxyphenyl)phosphine oxide | 59-71% (range for various phenyl(aryl)phosphine oxides) rsc.org |
Reagent in Organic Synthesis
Beyond their role as ligands, methoxyphenylphosphine oxides are also valuable reagents for the construction of carbon-carbon bonds.
Olefination Reactions (e.g., Wittig-Horner Type)
While specific examples detailing the use of simple this compound in Wittig-Horner (or Horner-Wadsworth-Emmons) reactions are not prevalent in the reviewed literature, related structures demonstrate the principle. For instance, diphenyl(methoxymethyl)phosphine oxide is a known reagent for Horner-Wittig reactions. Its lithium derivative adds to aldehydes and ketones to form adducts that, upon treatment with a base, yield vinyl ethers. This methodology provides a reliable route for aldehyde synthesis.
Functionalization of Complex Molecular Structures
This compound and its derivatives serve as pivotal components in the catalytic functionalization of complex molecules, primarily through reactions that leverage the phosphorus redox cycle (P(III)/P(V)). Although the phosphine oxide itself is the oxidized state (P(V)), it can be employed as a stable pre-catalyst which is reduced in situ to the active phosphine (P(III)) species. This catalytic approach is central to several key organic transformations.
In reactions such as the Wittig, Mitsunobu, and Staudinger ligations, the phosphine oxide is generated as a stoichiometric byproduct. mdpi.com However, by incorporating a reduction step, a catalytic cycle can be achieved. For instance, in a catalytic Wittig reaction, a phosphine oxide pre-catalyst is reduced using agents like phenylsilanes to generate the active phosphine. mdpi.com This phosphine then participates in the olefination of aldehydes or ketones, regenerating the phosphine oxide upon completion of the reaction. mdpi.com This strategy avoids the difficult removal of the phosphine oxide byproduct from the reaction mixture, a common challenge in stoichiometric versions of these reactions. mdpi.com The methoxy-substituted phenyl groups on the phosphorus atom can modulate the electronic properties and stability of the catalyst, influencing reaction kinetics and efficiency. Furthermore, phosphine oxides have been anchored to heterogeneous supports like multiwalled carbon nanotubes to create recyclable catalysts for these transformations, enhancing their practical utility and environmental friendliness. mdpi.com
Peptide Coupling Reactions
In the field of peptide synthesis, phosphine oxides, including this compound analogues, can function as effective catalysts for amidation and esterification, enabling the formation of peptide bonds under mild and neutral conditions. chemrxiv.orgacs.org This methodology is particularly valuable as it often proceeds without racemization of the chiral amino acid centers, a critical requirement for synthesizing biologically active peptides. acs.org
The catalytic cycle typically begins with the activation of the phosphine oxide with an inexpensive reagent like oxalyl chloride. acs.org This in-situ reaction generates a highly reactive dichlorophosphonium intermediate (e.g., Ph₃PCl₂ from triphenylphosphine (B44618) oxide). acs.org This intermediate then activates the carboxylic acid group of an N-protected amino acid, forming an acyl phosphonium (B103445) salt. acs.org This activated species is highly susceptible to nucleophilic attack by the amino group of a second amino acid ester, leading to the formation of the desired amide (peptide) bond and regenerating the phosphine oxide catalyst. acs.org The entire process can be completed in a very short time, often less than 10 minutes. acs.org This method has proven effective for challenging couplings, including those involving hindered carboxylic acids and weakly nucleophilic amines. acs.org An electrochemical approach has also been developed where the anodic oxidation of a phosphine generates a phosphine radical cation, which serves as the coupling reagent, producing the phosphine oxide as a recyclable byproduct. researchgate.net
| N-Protected Amino Acid | Amino Acid Ester | Catalyst System | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| N-Fmoc-L-Ala | L-proline ester | Ph₃PO (cat.) / (COCl)₂ | 83% | < 10 min | acs.org |
| N-Fmoc-L-Phe | tert-butyl esters | Ph₃PO (cat.) / (COCl)₂ | 84-88% | < 10 min | acs.org |
| N-Fmoc-L-Ser(tBu) | tert-butyl esters | Ph₃PO (cat.) / (COCl)₂ | Good | < 10 min | acs.org |
| 2-phenylisobutyric acid | 4-aminophthalonitrile | Ph₃PO (cat.) / (COCl)₂ | 67% | < 10 min | acs.org |
Integration into Advanced Materials and Frameworks
This compound derivatives are valuable monomers and precursors for the synthesis of advanced phosphorus-containing polymers. A key application is in the preparation of ligands for polymerization catalysts. For example, bis(2-methoxyphenyl)phosphine (B161851) oxide is synthesized from anisole (B1667542) and triethyl phosphate, followed by hydrogenation reduction. google.com This compound is a direct precursor to catalytically active bisphosphine ligands, such as 1,3-bis[bis(2-methoxyphenyl)phosphino]propane, which are essential components of Palladium(II)-based catalyst systems used in the production of polyketones (POK). google.com Polyketones are recognized as green polymeric materials with excellent performance properties. google.com
Beyond catalyst synthesis, phosphine oxides are integrated directly into polymer backbones to impart specific properties like thermal stability and flame retardancy. Melt polymerization techniques, such as the silylation route, are used to synthesize poly(ether phosphine oxide)s. google.com In this method, a bisphenol monomer is reacted with a bis(haloaryl)phosphine oxide, such as bis(4-fluorophenyl)phenyl phosphine oxide, in the presence of a catalyst like cesium fluoride. google.com The incorporation of the rigid, polar phosphine oxide group into the polymer chain enhances its thermal and mechanical properties. The use of methoxyphenyl-substituted phosphine oxides in similar polymerization processes allows for the fine-tuning of polymer characteristics, including solubility and processability.
Phosphine oxide moieties are increasingly being incorporated into the structure of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) to create materials with tailored functionalities. rsc.orgutexas.edu While phosphines are often used as soft Lewis basic sites to coordinate with low-valent transition metals, the corresponding phosphine oxides provide hard oxygen donor sites. utexas.eduresearchgate.net this compound can be integrated into these frameworks either by designing polytopic ligands that already contain the phosphine oxide group or through post-synthetic modification (oxidation) of a phosphine-containing framework. rsc.org
The P=O group can act as a coordination site for metal ions or clusters that form the nodes of the MOF. nih.gov This interaction can influence the framework's topology, stability, and pore environment. In phosphine-based MOFs, determining the extent of oxidation from phosphine to phosphine oxide is crucial, as it dictates the material's coordination affinity. rsc.org Techniques like X-ray Absorption Spectroscopy (XAS) at the P K-edge are used to quantify the phosphine-to-phosphine oxide ratio within the framework, even in materials where NMR spectroscopy is not viable. rsc.org The incorporation of this compound functionalities can be used to modulate the surface chemistry of MOFs, influencing their performance in catalysis and molecular recognition. nih.gov Similarly, in COFs, which are constructed entirely from organic building blocks, phosphine oxide groups can be used to introduce specific binding sites and enhance chemical stability. researchgate.net
Organophosphorus compounds, including this compound derivatives, are highly effective as halogen-free flame retardants for a wide range of polymers. nih.govnih.gov Their mechanism of action is complex and typically involves activity in both the gas phase and the condensed phase during combustion. nih.govmdpi.com
Gas-Phase Mechanism: During pyrolysis, the phosphorus-containing flame retardant decomposes and volatilizes. nih.gov In the flame, it generates phosphorus-containing radicals (e.g., PO•, HPO•). These species act as radical scavengers, interrupting the exothermic chain reactions of combustion by quenching high-energy radicals like H• and OH•. mdpi.com This "flame inhibition" effect reduces the heat generated and slows the spread of the fire. nih.gov
Condensed-Phase Mechanism: In the solid polymer, the phosphine oxide acts as a charring agent. nih.govresearchgate.net It promotes dehydration and cross-linking of the polymer chains at elevated temperatures, leading to the formation of a stable, insulating char layer on the material's surface. nih.gov This char layer serves as a physical barrier that isolates the underlying polymer from heat and oxygen, while also preventing the escape of flammable volatile gases into the flame zone. nih.govresearchgate.net The aromatic rings from the methoxyphenyl groups contribute to the formation of a dense, graphitic char structure, enhancing its protective efficacy.
| Phase | Mechanism | Effect | Reference |
|---|---|---|---|
| Gas Phase | Radical Trapping | Phosphorus-containing radicals (PO•) quench H• and OH• radicals, interrupting the combustion chain reaction. | nih.govmdpi.com |
| Condensed Phase | Char Formation | Promotes dehydration and cross-linking to form a stable, insulating carbonaceous layer on the polymer surface. | nih.govresearchgate.net |
| Condensed Phase | Barrier Effect | The char layer isolates the underlying material from heat and oxygen and traps flammable volatiles. | nih.gov |
Advanced Sensing and Molecular Recognition Systems (excluding biological/clinical)
The unique electronic and coordination properties of the phosphine oxide group make it a valuable functional unit in the design of advanced chemical sensors for non-biological applications. researchgate.net The P=O moiety is a strong hydrogen bond acceptor and can coordinate effectively with Lewis acidic species, such as metal ions. bldpharm.com This interaction forms the basis for molecular recognition and sensing.
Research has shown that phosphine oxides integrated into fluorescent molecular systems can act as selective metal ion sensors. researchgate.net For example, pyrazolyl-phosphine oxide derivatives have been developed as dual-responsive fluorescent sensors. researchgate.net In these systems, the phosphine oxide group serves as the primary binding site for the target metal ion. Coordination of a metal like Al³⁺ can lead to a "turn-on" fluorescent response, while binding with Fe³⁺ can cause a "turn-off" or quenching effect. researchgate.net The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the phosphorus atom. The incorporation of a methoxyphenyl group could modulate the electronic properties of the sensor molecule, potentially enhancing its selectivity or shifting its response wavelength. These systems are characterized by good selectivity, large Stokes shifts, and low (submicromolar) limits of detection, opening avenues for phosphorus-based fluorophores in environmental and materials sensing. researchgate.net
Future Perspectives and Emerging Trends in Methoxyphenylphosphine Oxide Research
Development of More Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds, including methoxyphenylphosphine oxides. Future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
Key areas of development include:
Atom-Economical Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are highly desirable. Photocatalyzed, metal-free reactions, for instance, have been shown to achieve 100% atom economy in the synthesis of some phosphine (B1218219) compounds. researchgate.net
Use of Greener Solvents: A shift away from hazardous organic solvents towards more sustainable alternatives like water, ionic liquids, or deep eutectic solvents is anticipated. Research has already demonstrated the successful application of these solvent systems in related phosphorus chemistry.
Energy-Efficient Synthesis: Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. rsc.org This technology is expected to be more widely adopted for the synthesis of methoxyphenylphosphine oxides.
Catalyst Optimization: The use of more sustainable and less toxic metal catalysts, such as those based on nickel instead of palladium for Hirao-type P-C coupling reactions, represents a greener approach to synthesis. tamu.edu
Catalytic Cycles and In-Situ Recycling: For applications where methoxyphenylphosphine is used as a catalyst and is converted to its oxide, green methodologies focus on the in situ reduction of the phosphine oxide byproduct. acs.org This recycling transforms a stoichiometric waste product back into the active catalyst, a cornerstone of green chemistry. Solvent-free and microwave-assisted deoxygenation processes are particularly promising in this regard. acs.org
These approaches aim to reduce the environmental footprint associated with the production of methoxyphenylphosphine oxides, making them more attractive for large-scale industrial applications.
Exploration of Novel Catalytic Systems and Applications
Methoxyphenylphosphine oxides and their corresponding phosphines are versatile molecules in the realm of catalysis. Their unique electronic and steric properties, tunable by the position and number of methoxy (B1213986) substituents, make them valuable components in a variety of catalytic systems.
Future explorations in this area are expected to focus on:
Preligands for Cross-Coupling Reactions: Air-stable secondary and tertiary methoxyphenylphosphine oxides can serve as excellent preligands in transition-metal catalysis. researchgate.netru.nl In the presence of a suitable metal precursor (e.g., palladium, nickel, ruthenium) and reaction conditions, the phosphine oxide is reduced in situ to the active, electron-rich phosphine ligand. This approach simplifies catalyst handling, as the air-sensitive phosphine does not need to be handled directly. These systems are effective for a range of transformations, including Suzuki-Miyaura and Kumada couplings, and C-H bond activation. researchgate.net
Lewis Base Catalysis: Electron-rich triarylphosphines, such as tris(methoxyphenyl)phosphine, are effective nucleophilic catalysts for various organic reactions, including oxa-Michael additions. rsc.orgnih.gov In these catalytic cycles, the phosphine is oxidized to the corresponding phosphine oxide. Future work will likely involve developing efficient catalytic systems where the methoxyphenylphosphine oxide is continuously reduced back to the active phosphine, enabling a fully catalytic process.
Stabilizing Ligands: Beyond their role as preligands, phosphine oxides themselves can function as stabilizing ligands for metal catalysts. They can coordinate weakly to a metal center, preventing catalyst decomposition or aggregation, thereby improving the efficiency and reproducibility of catalytic reactions like palladium-catalyzed cross-couplings. acs.org
Asymmetric Catalysis: The development of chiral, P-stereogenic methoxyphenylphosphine oxides is a promising avenue for asymmetric catalysis. researchgate.net These molecules can act as chiral Lewis base catalysts for enantioselective transformations, such as aldol (B89426) reactions and halocyclizations. acs.org Their configurational stability and the ability of the P=O group to engage in hydrogen bonding are key features that can be exploited in the design of new asymmetric catalysts.
The following table summarizes the diverse catalytic roles of methoxyphenylphosphine oxides and their derivatives.
| Catalytic Role | Description | Example Reactions |
| Preligand | Air-stable oxide is reduced in situ to the active phosphine ligand. | Suzuki-Miyaura, Kumada, C-H Activation researchgate.net |
| Lewis Base Catalyst (via Phosphine) | The corresponding phosphine acts as a nucleophilic catalyst; the oxide is a byproduct. | Oxa-Michael Addition rsc.orgnih.gov |
| Stabilizing Ligand | The P=O group coordinates to the metal center, preventing catalyst deactivation. | Palladium-Catalyzed Cross-Coupling acs.org |
| Chiral Catalyst | P-stereogenic phosphine oxides act as chiral Lewis bases. | Asymmetric Aldol Reactions, Halocyclizations acs.org |
Integration with Artificial Intelligence and High-Throughput Screening for Ligand Discovery and Reaction Optimization
The traditional process of catalyst discovery and optimization, often reliant on intuition and laborious one-at-a-time experimentation, is being revolutionized by the integration of artificial intelligence (AI), machine learning (ML), and high-throughput screening (HTS). These technologies are set to dramatically accelerate the discovery of new this compound-based ligands and optimize their application in catalysis.
Emerging trends in this domain include:
High-Throughput Screening (HTS): HTS allows for the rapid and parallel testing of large libraries of ligands under various reaction conditions. researchgate.net By automating reaction setup and analysis, researchers can quickly identify promising "hit" ligands, like specific this compound derivatives, for a given catalytic transformation. nih.gov This data-intensive approach provides a wealth of information for subsequent optimization.
Computational Ligand Design and Virtual Screening: Before synthesis, vast virtual libraries of potential phosphine ligands can be screened using computational methods. AI and ML models can predict key properties such as steric and electronic parameters, binding affinities, and even catalytic performance. tamu.edunih.gov This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.
Machine Learning for Reaction Optimization: ML algorithms can analyze complex datasets from HTS experiments to identify subtle relationships between ligand structure, reaction parameters (temperature, solvent, base), and outcomes (yield, selectivity). acs.org These models can then predict the optimal conditions for a given this compound ligand, or even suggest novel ligand structures with improved performance.
Comprehensive Ligand Discovery Platforms: Integrated platforms are being developed that combine quantum mechanical calculations with machine learning. For instance, platforms like 'kraken' can calculate physicochemical descriptors for thousands of known organophosphorus ligands and then train ML models to predict these properties for hundreds of thousands of new, virtual ligands. rsc.orgru.nl This enables a systematic exploration of the vast chemical space of phosphine ligands, facilitating the rational design of new catalysts. Such platforms can also be used to curate smaller, more diverse sets of commercially available ligands for efficient experimental screening. nih.gov
The integration of these data-driven approaches will shift ligand development from a trial-and-error process to a more predictive and rational design cycle, enabling the rapid discovery of next-generation catalysts based on the this compound scaffold.
Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A deep understanding of reaction mechanisms is fundamental to the rational design of more efficient catalysts. Advanced in-situ and operando spectroscopic techniques, which monitor reactions as they occur in real-time, are becoming indispensable tools for elucidating the complex catalytic cycles involving methoxyphenylphosphine oxides.
Future research will increasingly rely on these techniques to:
Track Catalyst Speciation with 31P NMR Spectroscopy: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) is an exceptionally powerful tool for studying reactions involving organophosphorus compounds. In-situ31P NMR allows for the real-time monitoring of the conversion of a methoxyphenylphosphine ligand to its corresponding oxide during a catalytic cycle and its subsequent regeneration. ru.nlmagritek.com This provides direct evidence of the involvement of both species and can help identify catalyst resting states or decomposition pathways.
Observe Coordination and Activation with Infrared (IR) Spectroscopy: In-situ Infrared (IR) spectroscopy can provide crucial information about the coordination of the phosphine or the P=O group of the phosphine oxide to a metal center. researchgate.net The vibrational frequency of the P=O bond is sensitive to its environment and can indicate its involvement in the catalytic cycle. acs.org This technique is also effective for identifying other key intermediates, such as metal-hydride or metal-carbonyl species.
Probe Catalyst Surfaces and Nanoparticles: For heterogeneously catalyzed reactions, techniques like solid-state NMR can characterize phosphine oxides adsorbed on surfaces. tamu.edu More advanced methods, such as Surface-Enhanced Raman Scattering (SERS) and environmental transmission electron microscopy (ETEM), are enabling the study of catalytic reactions on the surface of individual nanoparticles in real-time, offering unprecedented spatial and temporal resolution. nih.govnih.gov
By combining data from these advanced in-situ techniques with computational modeling, researchers can build a comprehensive picture of the catalytic mechanism. This detailed mechanistic insight is crucial for the rational design of more active, selective, and stable catalysts based on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
